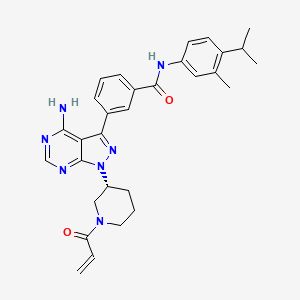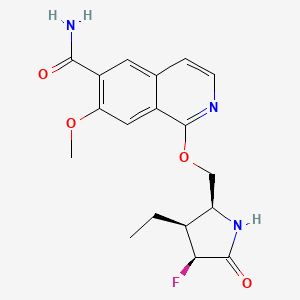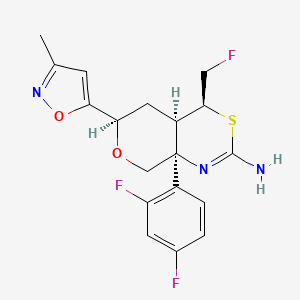
Pfn1-IN-C1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pfn1-IN-C1 is an inhibitor of Profilin1 (Pfn1). It has been shown to reduce the overall level of cellular filamentous (F)-actin, slow EC migration and proliferation, and inhibit the angiogenic ability of EC both in vitro and ex vivo.
Wissenschaftliche Forschungsanwendungen
Regulation and Tumor Suppression
- Tumor Suppressor Activity : Profilin 1 (PFN1) regulates the microfilament system and is involved in various signaling pathways. Its importance in human tissue differentiation is highlighted by the fact that low PFN1 levels in human cancer cells are associated with a tumorigenic phenotype, which can be reversed by increasing PFN1 levels. This is particularly noted in the context of breast cancer cells, indicating its role as a tumor suppressor (Wittenmayer et al., 2004).
Stemness and Tumor-Initiating Potential
- Impact on Stemness : PFN1 overexpression in breast cancer cells reduces their stem-like phenotype and tumor-initiating ability. The balanced expression of PFN1 is crucial for maintaining optimal stemness and tumor-initiating capability in breast cancer cells (Jiang et al., 2017).
Regulation of Cell Migration
- Cell Migration and Breast Cancer : PFN1 is a mediator of actin polymerization and regulates cell migration. Its low expression is implicated in the tumorigenesis of various cancers, including breast cancer. The study highlights the role of the C-terminus of Hsc70-interacting protein (CHIP) in regulating Pfn1 levels and its impact on cell migration and metastasis in breast cancer (Choi et al., 2014).
- Context-Specific Role in Cell Migration : PFN1 plays a dual role in cell migration, where it can either inhibit or promote motility depending on the context and cell type. This review summarizes the biochemistry and functional aspects of PFN1 in normal cells and its emerging role in cancer cells, explaining its context-specific role in cell migration (Ding et al., 2012).
Visualization and Functional Analysis
- Visualization of PFN1 : A study on PFN1 as a cytoskeletal protein details engineered genetically encoded versions of tagged PFN1 that behave identically to the tag-free protein. This provides a tool for studying the dynamic interactions of PFN1 with actin or microtubules in vitro and in various cell processes or disease states (Pimm et al., 2022).
Role in Cancer and Disease
- PFN1 in Cancer : PFN1's role in cancer, including its functions in actin polymerization and cell functions like motility, proliferation, and transcription, has been a focus of recent studies. Abnormal expression or deletion of PFN1 can lead to disease development, making it a significant factor in cancer diagnosis and therapy (Wang et al., 2021).
- PFN1 and Breast Cancer Metastasis : PFN1 plays a dichotomous role in the early and late steps of breast cancer metastasis. While loss of PFN1 expression enhances dissemination from primary tumors, it inhibits metastatic outgrowth, indicating a key role in metastatic colonization (Ding et al., 2014).
Inhibition Strategies and Therapeutic Potential
- Small-Molecule Inhibition : Research on structure-based virtual screening has identified small-molecule inhibitors of the PFN1-actin interaction, providing a novel approach for interfering with actin-mediated cellular activities and biological processes, potentially useful in cytoskeletal research and therapeutic applications (Gau et al., 2017).
PFN1 in Neurodegenerative Diseases
- PFN1 and Familial ALS : Mutations in PFN1 have been linked to familial amyotrophic lateral sclerosis (ALS). This study shows that mutant PFN1 forms aggregates that sequester TDP-43, a key molecule in ALS, suggesting a gain-of-toxic-function mechanism in neurodegeneration (Tanaka et al., 2016).
Eigenschaften
CAS-Nummer |
919010-46-1 |
|---|---|
Produktname |
Pfn1-IN-C1 |
Molekularformel |
C19H15N7O2 |
Molekulargewicht |
373.37 |
IUPAC-Name |
9-(3-Hydroxyphenyl)-8-(p-tolyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol |
InChI |
InChI=1S/C19H15N7O2/c1-10-5-7-11(8-6-10)15-14-16(18(28)22-21-15)20-19-23-24-25-26(19)17(14)12-3-2-4-13(27)9-12/h2-9,17,27H,1H3,(H,22,28)(H,20,23,25) |
InChI-Schlüssel |
XFVDPRNCBPDEGA-UHFFFAOYSA-N |
SMILES |
OC1=NN=C(C2=CC=C(C)C=C2)C3=C1NC4=NN=NN4C3C5=CC=CC(O)=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Pfn1-IN-C1; Pfn1 IN C1; Pfn1INC1; Pfn1 inhibitor C1; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(1-methyl-1H-pyrazol-4-yl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B609986.png)



![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)



![2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B610006.png)
![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)
![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)
![(2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B610009.png)